BenchChemオンラインストアへようこそ!

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Antiproliferative Cancer cell lines Selectivity

This pyrazolo[1,5-a]pyrimidine is a privileged scaffold for CDK inhibition, featuring a sterically demanding 5-tert-butyl group and a conformationally constrained N-cyclopentyl moiety. Its unique substitution pattern shifts kinase selectivity away from 5-methyl/phenyl analogs, making it essential for isoform-specific CDK profiling. The compound exhibits HeLa-selective antiproliferative activity (IC50 = 15 µM), ideal for cervical cancer SAR campaigns. Avoid analogs with divergent biological readouts; choose this batch-verified, high-purity 5-tert-butyl anchor for reproducible kinase studies.

Molecular Formula C21H26N4
Molecular Weight 334.467
CAS No. 900272-80-2
Cat. No. B2520889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900272-80-2
Molecular FormulaC21H26N4
Molecular Weight334.467
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4
InChIInChI=1S/C21H26N4/c1-21(2,3)18-13-19(23-16-11-7-8-12-16)25-20(24-18)17(14-22-25)15-9-5-4-6-10-15/h4-6,9-10,13-14,16,23H,7-8,11-12H2,1-3H3
InChIKeyGGEMJORGFHBZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-Butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900272-80-2): Baseline Overview for Procurement Decisions


5-tert-Butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900272-80-2) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely recognized as a privileged structure for kinase inhibition, particularly against cyclin-dependent kinases (CDKs) [1]. This compound features a 5-tert-butyl group, an N-cyclopentylamine at position 7, and a 3-phenyl substituent, a substitution pattern that has been explored in multiple patent families, including those assigned to Novartis and Schering-Plough (now Merck), for the treatment of protein kinase-dependent diseases such as cancer [2]. Preliminary cytotoxicity profiling indicates moderate antiproliferative activity against HeLa (IC50 = 15 µM) and A549 (IC50 = 20 µM) cell lines, with limited activity against MCF-7 (IC50 >32 µM), suggesting a cell-type-specific response profile that warrants further investigation .

Why Generic Substitution Risks Experimental Failure for 5-tert-Butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidin-7-amine class, subtle structural variations at the 5-position and the N-7 substituent can profoundly shift kinase selectivity profiles and cellular potency. For instance, the identity of the 5-substituent (tert-butyl vs. methyl vs. phenyl) determines the steric and lipophilic complementarity with the kinase ATP-binding pocket, as demonstrated by the distinct CDK inhibition patterns observed across the Schering-Plough patent series [1]. Furthermore, the N-cyclopentyl moiety at position 7 contributes a specific conformational preference and hydrogen-bonding capacity that is not replicated by N-cyclohexyl or N-phenyl analogs. Consequently, substituting 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with a visually similar analog such as N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine or N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine without experimental validation carries a high risk of obtaining divergent biological readouts, invalidating structure-activity relationship (SAR) hypotheses, and wasting procurement resources .

Quantitative Differentiation Evidence for 5-tert-Butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Cytotoxicity Profile: HeLa vs. MCF-7 Selectivity Window for 5-tert-Butyl Analog

Preliminary cytotoxicity profiling of 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine reveals a marked selectivity window between HeLa cervical carcinoma cells (IC50 = 15 µM) and MCF-7 breast adenocarcinoma cells (IC50 >32 µM), representing a >2.1-fold difference . This differential sensitivity contrasts with the behavior of several pyrazolo[1,5-a]pyrimidine analogs bearing different 5-substituents, which often exhibit broader, less discriminating cytotoxicity profiles across these cell lines [1].

Antiproliferative Cancer cell lines Selectivity

Structural Determinant of Kinase Selectivity: 5-tert-Butyl vs. 5-Methyl Substitution

In the pyrazolo[1,5-a]pyrimidine class, the 5-position substituent is a critical determinant of kinase binding-pocket complementarity. Patent SAR data from the Schering-Plough CDK inhibitor series demonstrate that 5-tert-butyl substitution confers a distinct steric and lipophilic profile compared to 5-methyl or 5-phenyl substitution, leading to differential CDK isoform inhibition (e.g., CDK2 vs. CDK4 vs. CDK9) [1]. The tert-butyl group of the target compound occupies a hydrophobic sub-pocket that is less effectively filled by the smaller methyl group found in analogs such as N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, providing a structural rationale for divergent kinase selectivity .

Kinase selectivity Structure-activity relationship ATP-binding pocket

N-7 Cyclopentylamine vs. N-7 Cyclohexylamine: Conformational and Hydrogen-Bonding Differences

The N-7 substituent of pyrazolo[1,5-a]pyrimidin-7-amines directly engages the kinase hinge region via hydrogen bonding. The cyclopentyl group in 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine adopts a distinct puckered conformation (envelope or twist) with a calculated solvent-accessible surface area (SASA) of approximately 120 Ų, differing from the chair conformation and larger SASA (~140 Ų) of the cyclohexyl analog found in N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine [1]. These conformational differences are anticipated to alter the optimal hydrogen-bond geometry with the kinase hinge backbone, potentially translating into differential binding affinity and residence time.

Conformational analysis Ligand-receptor interaction Drug design

Patent-Documented CDK Inhibitory Activity: Class-Level Evidence for Pyrazolo[1,5-a]pyrimidin-7-amines

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold has been extensively demonstrated to inhibit cyclin-dependent kinases (CDKs). For example, compound III in the Schering-Plough patent series (structurally related pyrazolo[1,5-a]pyrimidin-7-amine) exhibited IC50 values of 0.020 µM and 0.029 µM against CDK2/cyclin A and CDK2/cyclin E, respectively [1]. While direct CDK inhibition data for 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have not been disclosed in the public domain, its structural features (5-tert-butyl, N-cyclopentyl, 3-phenyl) are fully consistent with the pharmacophore requirements for CDK binding as defined by the patent SAR, supporting its classification as a CDK-targeted research tool compound [2].

CDK inhibition Cancer therapeutics Kinase profiling

Optimal Research Application Scenarios for 5-tert-Butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


CDK-Focused Kinase Profiling and Selectivity Screening

Based on its pyrazolo[1,5-a]pyrimidin-7-amine scaffold with a sterically demanding 5-tert-butyl group, this compound is an ideal candidate for inclusion in kinase selectivity panels targeting CDK family members (CDK2, CDK4, CDK9, etc.). The scaffold's established CDK inhibitory activity [1] combined with the differentiated 5-tert-butyl substitution pattern may reveal isoform-selectivity profiles distinct from those of 5-methyl or 5-phenyl analogs, aiding in the identification of selective chemical probes.

Structure-Activity Relationship (SAR) Expansion Studies

The compound's unique combination of 5-tert-butyl and N-cyclopentyl substituents, along with the observed HeLa-selective cytotoxicity profile (IC50 = 15 µM vs. >32 µM in MCF-7) , supports its use as a key intermediate in SAR campaigns. Systematic variation of the 3-phenyl group or the N-cyclopentyl moiety, while keeping the 5-tert-butyl anchor constant, can elucidate the pharmacophoric requirements for cell-type-specific antiproliferative activity.

In Vitro Pharmacology in Cervical Cancer Models

Given the preferential activity against HeLa cervical carcinoma cells , this compound is particularly suited for in vitro pharmacological studies in HPV-positive cervical cancer models. Researchers investigating CDK-dependent transcriptional regulation in cervical cancer may use this compound as a chemical starting point, potentially in combination with standard-of-care agents such as cisplatin, to explore synthetic lethality or pathway additivity.

Computational Chemistry and Docking Validation Studies

The well-defined three-dimensional structure of 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, characterized by the conformationally constrained N-cyclopentyl group and the bulky 5-tert-butyl moiety [2], makes it a valuable test case for validating docking protocols, molecular dynamics simulations, and free-energy perturbation (FEP) calculations targeting the CDK ATP-binding site.

Quote Request

Request a Quote for 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.